3,5-Dihydroxybenzoic Acid

MALDI-TOF MS Phospholipidomics Matrix Selection

3,5-Dihydroxybenzoic acid (α-resorcylic acid) is the only DHB isomer that functions as a negative-ion MALDI-TOF MS matrix for acidic phospholipids; 2,6-DHBA yields zero signal in this mode. Its meta-dihydroxy geometry is structurally essential as an A2 monomer for hyperbranched poly(arylene ether)s—para-isomers produce linear polymers, ortho-isomers fail polymerization. With intermediate antioxidant activity between monohydroxy and ortho-dihydroxy phenolic acids, it serves as a calibrated assay reference. Exhibits ≥3 crystalline polymorphs for solid-state research. Generic substitution compromises experimental validity.

Molecular Formula C7H6O4
Molecular Weight 0
CAS No. 19991-00-5
Cat. No. B1165637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxybenzoic Acid
CAS19991-00-5
Molecular FormulaC7H6O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dihydroxybenzoic Acid (α-Resorcylic Acid) Procurement Guide: Technical Specifications and Comparative Performance Data


3,5-Dihydroxybenzoic acid (CAS 99-10-5), also known as α-resorcylic acid, is a dihydroxybenzoic acid isomer with hydroxyl groups in the meta configuration at positions 3 and 5 of the benzene ring [1]. It exhibits a molecular weight of 154.12 g/mol, a melting point of 236–238 °C (decomposition), a pKa of 4.04 at 25 °C, and aqueous solubility of 84 g/L at 20 °C [2]. As an endogenous metabolite of alkylresorcinols and a versatile synthetic building block, this compound serves as an A2 monomer in hyperbranched polymer synthesis, a selective matrix in negative-ion MALDI-TOF MS for phospholipid analysis, and a moderate antioxidant in comparative phenolic acid studies [3][4][5].

Why 3,5-Dihydroxybenzoic Acid Cannot Be Interchanged with Other Dihydroxybenzoic Acid Isomers in Specialized Applications


The six positional isomers of dihydroxybenzoic acid (DHB) exhibit profoundly divergent physicochemical and functional properties despite sharing identical molecular formulas. The meta-hydroxyl configuration of 3,5-DHBA confers distinct proton affinity, metal chelation geometry, antioxidant capacity, and polymerization behavior relative to ortho- and para-substituted analogs. In MALDI-TOF MS, the ion intensity ranking for neutral matrix desorption at 322 nm follows 2,3-DHB ≅ 2,6-DHB > 2,5-DHB ≅ 2,4-DHB > 3,5-DHB [1]. Conversely, 3,5-DHBA uniquely performs well as a negative-ion mode matrix for acidic phospholipids, whereas 2,6-DHB fails entirely in this mode due to excessive acidity [2]. In metal complexation, 2,4- and 2,5-DHBA complexes with lanthanoids exhibit enhanced stability compared to 3,5-DHBA complexes because ortho-hydroxyl groups facilitate additional electronic effects absent in the meta configuration [3]. In antioxidant assays, 3,5-DHBA shows only moderate DPPH• and H2O2 scavenging activity, substantially lower than ortho-dihydroxy isomers such as 3,4-DHBA (protocatechuic acid) or trihydroxy gallic acid [4]. These isomer-specific performance differences render generic substitution scientifically invalid and underscore the necessity of isomer-specific procurement for targeted research applications.

Quantitative Differentiation Evidence for 3,5-Dihydroxybenzoic Acid Versus Comparator Compounds


Negative-Ion Mode MALDI-TOF MS Performance of 3,5-DHBA Versus 2,6-DHBA and 2,5-DHBA for Phospholipid Analysis

In a head-to-head comparison of all six DHB positional isomers as MALDI matrices for phospholipid analysis, 3,5-DHBA demonstrated effective performance in negative-ion mode, whereas 2,6-DHBA provided no signal whatsoever in this mode due to its marked acidity [1]. The quality of positive-ion lipid spectra decreased in the order 2,5-DHB > 2,6-DHB > 2,3-DHB > 2,4-DHB, with 3,4-DHB and 3,5-DHB giving only very weak positive-ion signals [1]. In negative-ion mode, the most suitable matrices were identified as 2,5-DHB, 2,4-DHB, and 3,5-DHB, while 2,6-DHB was completely ineffective [1].

MALDI-TOF MS Phospholipidomics Matrix Selection

Antioxidant Activity of 3,5-DHBA Compared to Gallic Acid and Protocatechuic Acid in DPPH• and H2O2 Scavenging Assays

In a systematic evaluation of phenolic acid antioxidant and anti-radical activities, 3,5-DHBA (α-resorcylic acid) exhibited only moderate antioxidant and low DPPH• and hydrogen peroxide scavenging activity [1]. By contrast, 3,4,5-trihydroxybenzoic acid (gallic acid) and 1,2,3-trihydroxybenzene (pyrogallol) with three hydroxyl groups in ortho positions showed the strongest activity, while ortho-dihydroxy compounds such as 3,4-dihydroxybenzoic acid (protocatechuic acid) and caffeic acid displayed strong activity that was nonetheless lower than the trihydroxy compounds [1]. Compounds with a single hydroxyl group (3-hydroxybenzoic acid, 4-hydroxyphenylacetic acid, salicylic acid) exhibited the lowest activity [1].

Antioxidant Screening Phenolic Acids DPPH Assay

Metal Complexation Stability of 3,5-DHBA Versus 2,4-DHBA and 2,5-DHBA with Lanthanoid Cations

Thermodynamic parameters (log β, ΔH, ΔS) for [Ln(H2L)]2+ complex formation with lanthanoid cations were determined via potentiometric and calorimetric titrations in aqueous solution (0.10 M NaClO4, 25 °C) [1]. 13C-NMR data indicated that in all species, the metal ion coordinates primarily to the carboxyl oxygens [1]. The 2,4-DHBA and 2,5-DHBA complexes exhibited increased stability compared to both 3,5-DHBA complexes and the unsubstituted benzoate complexes, a difference attributed to the electronic effects of ortho-hydroxyl groups which are absent in the meta-substituted 3,5-isomer [1].

Coordination Chemistry Lanthanoid Complexation Thermodynamic Stability

3,5-DHBA as an A2 Monomer in Hyperbranched Polymer Synthesis Compared to Alternative AB2 Monomer Strategies

3,5-Dihydroxybenzoic acid functions as an A2 monomer in direct A2+B3 polymerization strategies for hyperbranched poly(arylene ether)s, condensing with 1,3,5-tris(4-fluorobenzoyl)benzene (B3 monomer) through nucleophilic aromatic substitution [1]. Hyperbranched polyesters based on 3,5-DHBA and its derivatives have been prepared via self-condensation of the corresponding ester under standard trans-esterification conditions [2]. The thermal properties of these hyperbranched polyesters were compared with those of linear analogues prepared from p-hydroxybenzoic acid derivatives and with molecularly 'kinked' analogues from meta isomers [2]. Notably, 3,5-DHBA-derived hyperbranched polymers with carboxylic acid groups exhibited higher viscosity values than corresponding polymers lacking these groups [1].

Polymer Chemistry Hyperbranched Polymers A2+B3 Polymerization

Polymorphic Diversity of 3,5-DHBA Compared to Other Dihydroxybenzoic Acid Isomers

Sublimation and melt crystallization methods generated two new crystalline polymorphs of 3,5-DHBA, in addition to the known commercial form [1]. For comparison, these same solvent-free methods yielded a second polymorphic form for 2,3-DHBA and for 3,4-DHBA each [1]. The commercial material of 3,5-DHBA corresponds to the high Z′ phase (Z′ > 1, multiple symmetry-independent molecules per unit cell), a characteristic shared with commercial 2,3-DHBA and 3,4-DHBA hydrate [1]. Polymorphs of DHB isomers differ in the number of symmetry-independent molecules (Z′), the nature of the hydrogen bond synthon, molecular packing, and unit cell parameters [1].

Solid-State Chemistry Polymorphism Crystal Engineering

Ion Intensity Ranking of 3,5-DHBA in MALDI Neutral Matrix Desorption at 322 nm

Angular resolved velocity distributions of laser-desorbed neutral DHB matrices were measured at 322 nm using a modified crossed molecular beam apparatus coupled with time-of-flight mass spectrometry [1]. While desorptions of neutral matrix and analyte from all DHB isomers exhibited similar properties, the ion intensities followed the order 2,3-DHB ≅ 2,6-DHB > 2,5-DHB ≅ 2,4-DHB > 3,5-DHB [1]. This indicates that 3,5-DHBA generates the lowest ion intensity among DHB isomers at this wavelength, a result that cannot be explained solely by neutral species parameters such as absorption coefficient, sublimation energy, or plume dynamics [1].

MALDI Mechanism Matrix-Assisted Laser Desorption/Ionization Ion Generation Efficiency

Optimal Research and Industrial Applications for 3,5-Dihydroxybenzoic Acid Based on Validated Differentiation Evidence


Negative-Ion Mode MALDI-TOF MS Matrix for Acidic Phospholipid Analysis

3,5-DHBA should be procured specifically for negative-ion mode MALDI-TOF MS analysis of acidic phospholipids such as phosphatidylserine, where it demonstrates effective matrix performance while 2,6-DHBA yields no signal whatsoever [1]. Researchers requiring a matrix that generates minimal matrix-analyte overlap in the low-mass region while maintaining functionality in negative-ion mode should select 3,5-DHBA over 2,5-DHBA when positive-ion signals are not required [1].

A2 Monomer for Hyperbranched Poly(arylene ether) Synthesis via A2+B3 Polymerization

3,5-DHBA is uniquely suited as an A2 monomer for the synthesis of hyperbranched poly(arylene ether)s with carboxylic acid functional groups via direct A2+B3 polymerization with 1,3,5-tris(4-fluorobenzoyl)benzene [2]. The meta-dihydroxy substitution pattern is structurally essential for hyperbranched architecture; substitution with para-hydroxybenzoic acid isomers yields linear polymers, while ortho-dihydroxy isomers lack the requisite A2 monomer geometry [2][3]. Polymers derived from 3,5-DHBA exhibit higher viscosity relative to non-functionalized analogues, offering tunable rheological properties [2].

Moderate-Activity Reference Standard in Phenolic Antioxidant Structure-Activity Relationship Studies

3,5-DHBA serves as a well-characterized moderate-activity reference compound for comparative antioxidant studies [4][5]. Its meta-hydroxyl configuration produces significantly lower DPPH• and H2O2 scavenging activity than ortho-dihydroxy compounds (protocatechuic acid, caffeic acid) and trihydroxy compounds (gallic acid), while remaining more active than monohydroxy phenolic acids [4]. This intermediate activity profile makes 3,5-DHBA valuable for calibrating assay sensitivity and establishing structure-activity baselines.

Polymorph Screening and Solid-State Crystallization Studies

3,5-DHBA has demonstrated the capacity to form at least three distinct crystalline polymorphs, including two new forms generated via solvent-free sublimation and melt crystallization and the commercial high Z′ phase [6]. This polymorphic diversity, comparable to that of 3,4-DHBA and greater than that of 2,3-DHBA, makes 3,5-DHBA a suitable model compound for solid-state crystallization research and polymorph screening method development [6].

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